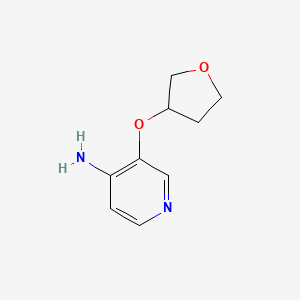
3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often using copper(I) catalysts to facilitate the reaction between azides and alkynes. The reaction conditions generally include:
Solvent: Aqueous or organic solvents like ethanol or methanol.
Catalyst: Copper(I) sulfate or copper(I) bromide.
Temperature: Room temperature to slightly elevated temperatures (20-45°C).
Time: Several hours to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-one.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism by which 3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol exerts its effects is primarily through its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 1-(1-Methyl-1H-1,2,3-triazol-4-yl)butan-2-ol
- 3-(1-Methyl-1H-1,2,4-triazol-3-yl)butan-2-ol
- 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanol
Uniqueness
3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the butanol moiety also adds to its versatility, making it a valuable compound for various applications.
属性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC 名称 |
3-(3-methyltriazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-5(6(2)11)7-4-8-9-10(7)3/h4-6,11H,1-3H3 |
InChI 键 |
RLMYSJSRXIMLCI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN=NN1C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
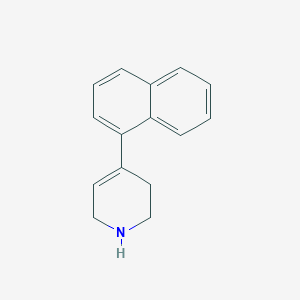
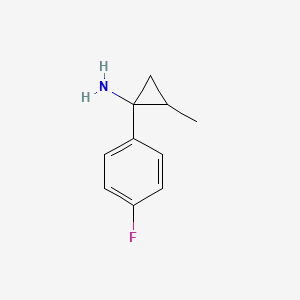
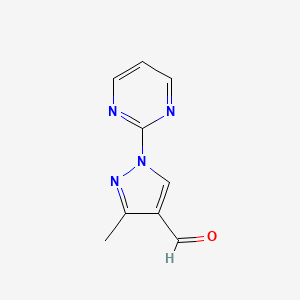
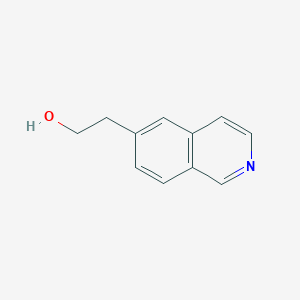

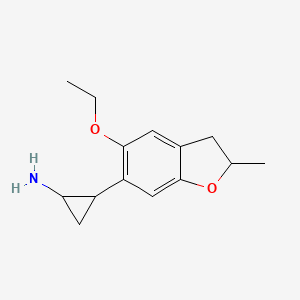


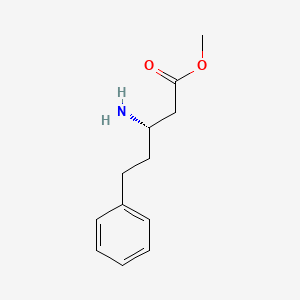
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
![2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15273476.png)
